tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate is a synthetic compound belonging to the family of quinoline derivatives These compounds are known for their significant biological activity, often making them crucial in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate involves multiple steps. Starting with the quinoline core, the synthesis involves functionalizing the 6 and 7 positions with methoxy and oxyethyl groups, respectively. The fluorophenoxy and amino groups are then introduced, followed by the attachment of the piperidine moiety. The final step includes the protection of the piperidine nitrogen with a tert-butyl carbamate group.
Industrial Production Methods: In an industrial setting, the production of such a complex molecule requires precise control of reaction conditions, including temperature, pH, and reagent concentration. Large-scale production may involve continuous flow techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen-containing groups
Reduction: : Removal of oxygen or addition of hydrogen
Substitution: : Replacement of one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide
Reducing agents: : Lithium aluminum hydride, sodium borohydride
Substituting agents: : Halogens, nucleophiles
Major Products Formed: Reactions can yield products such as hydroxylated derivatives (through oxidation), amines (through reduction of nitro groups), or halogenated derivatives (through substitution).
Scientific Research Applications
This compound finds applications across several scientific domains:
Chemistry
Investigated as an intermediate in the synthesis of other biologically active compounds.
Biology
Studied for its interaction with various enzymes and receptors.
Medicine
Potential use as a therapeutic agent due to its quinoline backbone, which is known for anti-malarial and anti-cancer properties.
Industry
Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to the desired biological effect. The exact pathways can involve binding to active sites, altering enzyme activity, or modulating receptor responses.
Similar Compounds
Chloroquine: : Another quinoline derivative used as an anti-malarial drug.
Quinine: : Naturally occurring compound with anti-malarial properties.
Primaquine: : Synthetic anti-malarial compound with a quinoline backbone.
Uniqueness: The uniqueness of this compound lies in its specific functional groups and structure, which may confer unique biological activities compared to other quinoline derivatives.
Hope that was a comprehensive dive into the compound! Let me know if there's something more specific you'd like to explore.
Properties
IUPAC Name |
tert-butyl 4-[[4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl]oxymethyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN3O5/c1-27(2,3)36-26(32)31-11-8-17(9-12-31)16-34-25-15-21-19(14-24(25)33-4)22(7-10-30-21)35-23-6-5-18(29)13-20(23)28/h5-7,10,13-15,17H,8-9,11-12,16,29H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODLDQAFNUUMAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.